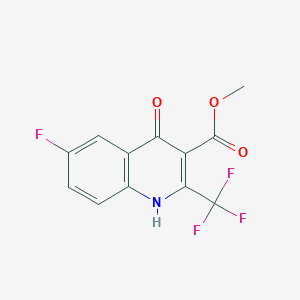
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the CAS Number: 1384265-63-7 . It has a molecular weight of 289.19 . The IUPAC name for this compound is methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, particularly four-membered to seven-membered rings . These heterocycles exhibit unique biological activities and are valuable in drug research and development due to their structural diversity and pharmacological potential.
Drug Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . Its presence can enhance the biological activity of pharmaceuticals, making it a significant component in the development of new medications, especially those targeting complex diseases.
Antitubercular Agents
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is used to synthesize thioquinolines, which have shown promise as non-cytotoxic, potent, and selective antitubercular agents . This application is crucial given the global challenge of tuberculosis and the need for more effective treatments.
Liquid Crystal Components
Due to its structural properties, this compound can be utilized in the synthesis of materials for liquid crystals . These materials are essential for displays in various electronic devices, indicating a significant application in the tech industry.
Enzyme Inhibition
The compound’s derivatives have been studied for their enzyme inhibitory properties . This is particularly important in the design of drugs that can modulate enzyme activity, which is a key strategy in treating diseases like cancer and autoimmune disorders.
Antibacterial and Antiviral Research
Fluorinated quinolines, including derivatives of this compound, have been explored for their antibacterial and antiviral activities . This research is vital for the ongoing development of new antibiotics and antiviral drugs, especially in the face of rising antibiotic resistance.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl and fluoride groups
Mode of Action
It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Biochemical Pathways
It serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .
Propriétés
IUPAC Name |
methyl 6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHXRHNDRXAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



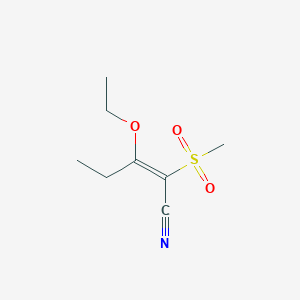

![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)
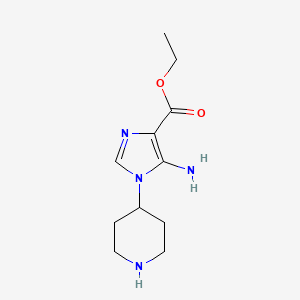
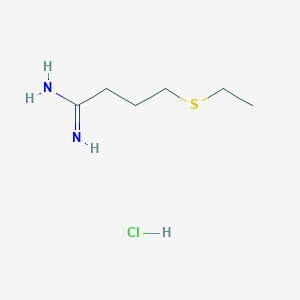
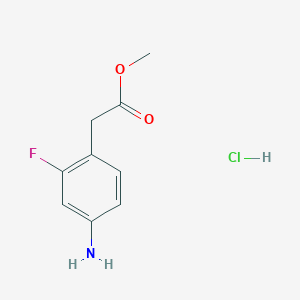

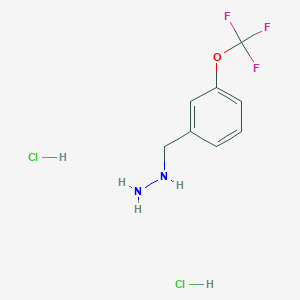
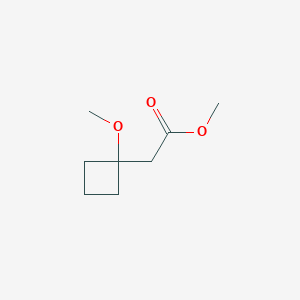
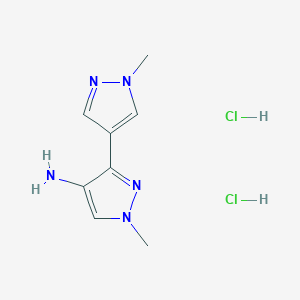
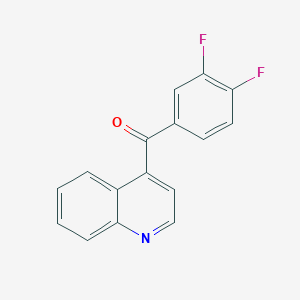

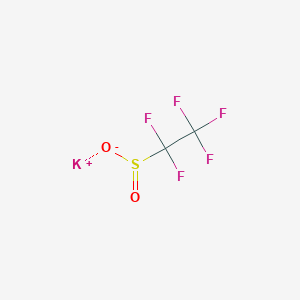
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)